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Compound of Interest

Compound Name: Pigment Red 21

Cat. No.: B1360073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.1.
Pigment Red 21 (CAS 6410-26-0), a monoazo pigment. The document outlines detailed
experimental protocols for various analytical techniques and presents expected data in a
structured format to facilitate understanding and further research.

Compound Information
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Property Value Source

4-[(2-Chlorophenyl)azo]-3-
Chemical Name hydroxy-N-phenyl-2- [1]

naphthalenecarboxamide

C.l. Name Pigment Red 21 [1]
C.l. Number 12300 [2]
CAS Number 6410-26-0 [1]
Molecular Formula C23H16CIN3O2 [1]
Molecular Weight 401.85 g/mol [1]
Chemical Structure A monoazo pigment [3]
Appearance Bright red powder

Melting Point 241 °C [3]

Spectroscopic Data (lllustrative)

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data
for Pigment Red 21, the following tables present illustrative data based on the known chemical
structure and typical values for similar azo pigments.

Visible (UV-Vis)

Solvent Amax (nm)
Ethanol ~480-520
Dimethylformamide (DMF) ~490-530

Note: The absorption maximum (Amax) can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Wavenumber (cm~?)

Assignment

O-H stretching (intramolecular hydrogen

3400-3500 _
bonding)
3200-3300 N-H stretching (amide)
3000-3100 Aromatic C-H stretching
1660-1680 C=0 stretching (amide I)
1590-1610 N=N stretching (azo group)
Aromatic C=C stretching, N-H bending (amide
1500-1550
1))
1200-1300 C-N stretching
750-800 C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR):

Chemical Shift (ppm) Multiplicity Assignment
10.0-11.0 Singlet Amide N-H
Hydroxyl O-H (intramolecularl
15.0-16.0 Singlet Y Y ( Y
H-bonded)
7.0-8.5 Multiplets Aromatic protons

13C NMR (Carbon-13 NMR):

Chemical Shift (ppm) Assighment
160-170 Amide C=0
110-160 Aromatic and azo-bonded carbons
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Mass Spectrometry (MS)

m/z Assignment

[M]*/ [M+2]* (Molecular ion peak with isotopic
~401/403 _
pattern for Chlorine)

Experimental Protocols
UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of Pigment Red 21.

Materials:

Pigment Red 21 sample

Spectroscopic grade solvent (e.g., Ethanol, DMF)

Volumetric flasks and pipettes

Quartz cuvettes

Double beam UV-Vis spectrophotometer
Procedure:

» Solution Preparation: Prepare a stock solution of Pigment Red 21 in the chosen solvent at a
concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution
with a concentration in the range of 5-10 pg/mL (approximately 1.25 x 10=> to 2.5 x 10=> M).

 Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30
minutes.

» Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum
over the desired wavelength range (e.g., 300-700 nm).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1360073?utm_src=pdf-body
https://www.benchchem.com/product/b1360073?utm_src=pdf-body
https://www.benchchem.com/product/b1360073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Measurement: Rinse the sample cuvette with the dilute Pigment Red 21 solution
and then fill it. Place the cuvette in the sample beam of the spectrophotometer.

» Data Acquisition: Scan the sample over the same wavelength range as the baseline. The
resulting spectrum will show the absorbance of Pigment Red 21 as a function of
wavelength.

o Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the
Amax.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Pigment Red 21.

Materials:

o Pigment Red 21 sample (dry)

o Potassium bromide (KBr), spectroscopic grade, dried

e Agate mortar and pestle

o Pellet press die set

e Hydraulic press

e FTIR spectrometer

Procedure:

o Sample Preparation (KBr Pellet Method):
o Place approximately 1-2 mg of the dry Pigment Red 21 sample into a clean agate mortar.
o Add approximately 100-200 mg of dry KBr powder to the mortar.

o Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is
obtained. The fine powder is crucial for a transparent pellet.
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o Transfer the powder into the collar of a pellet press die.

o Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a thin, transparent pellet.

Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to
stabilize.

Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the
sample compartment and record a background spectrum. This will account for atmospheric
water and carbon dioxide, as well as any impurities in the KBr.

Sample Spectrum: Place the KBr pellet containing the Pigment Red 21 sample in the holder
and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared
radiation as a function of wavenumber (cm~1). Identify the characteristic absorption bands
and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of Pigment Red 21.

Materials:

Pigment Red 21 sample

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tubes

High-field NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Pigment Red 21 in about 0.5-0.7
mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully
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dissolved.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be
tuned and shimmed to optimize the magnetic field homogeneity.

o Data Acquisition:

o H NMR: Acquire the proton NMR spectrum. Standard parameters include a 90° pulse
angle and a sufficient relaxation delay.

o 183C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of
scans than *H NMR due to the low natural abundance of 13C. Proton decoupling is usually
employed to simplify the spectrum to singlets for each unique carbon.

o Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier
transformed to produce the NMR spectrum. The chemical shifts (d) of the peaks are
referenced to an internal standard (e.g., TMS). The integration of *H NMR signals can
provide information on the relative number of protons, and the splitting patterns (multiplicity)
give information about neighboring protons. The chemical shifts in the 133C NMR spectrum
indicate the different types of carbon atoms present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Pigment Red 21.
Materials:

» Pigment Red 21 sample

o Suitable solvent (e.g., methanol, acetonitrile)

o Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI,
or Matrix-Assisted Laser Desorption/lonization - MALDI)

Procedure:

o Sample Preparation: Prepare a dilute solution of Pigment Red 21 in a suitable solvent. The
concentration will depend on the ionization technique and instrument sensitivity.
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accurate mass measurements.

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure

Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is

typically done by direct infusion or via liquid chromatography. For MALDI, the sample is co-

crystallized with a matrix on a target plate.

ratio (m/z) of the ions produced.

Data Acquisition: Acquire the mass spectrum. The instrument will detect the mass-to-charge

Data Analysis: Identify the molecular ion peak ([M]* or [M+H]*), which corresponds to the

molecular weight of the compound. The presence of chlorine will result in a characteristic

isotopic pattern ([M]* and [M+2]* in an approximate 3:1 ratio). Analyze the fragmentation

pattern to gain further structural information.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Pigment Red 21.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Pigment Red 21: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360073#spectroscopic-analysis-of-pigment-red-21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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